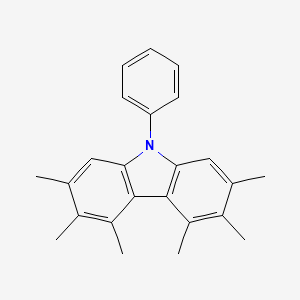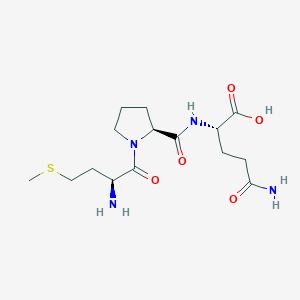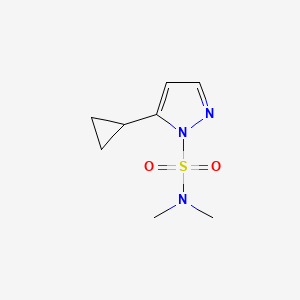
9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- is a derivative of carbazole, an aromatic heterocyclic organic compound This compound features a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the carbazole core, followed by the introduction of methyl and phenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. For example, the Bucherer carbazole synthesis, which uses a naphthol and an aryl hydrazine, is a classic method for synthesizing carbazole derivatives .
Chemical Reactions Analysis
9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms. Sodium borohydride is a typical reducing agent used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the molecule. For instance, halogenation can be achieved using halogens like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated carbazole derivatives, while substitution reactions can produce halogenated carbazoles .
Scientific Research Applications
9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers. Its unique structure makes it valuable in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to biological effects such as reduced inflammation or inhibited cancer cell growth. The exact pathways depend on the specific derivative and its target .
Comparison with Similar Compounds
Compared to other carbazole derivatives, 9H-Carbazole, 2,3,4,5,6,7-hexamethyl-9-phenyl- is unique due to its specific substitutions, which confer distinct chemical and physical properties. Similar compounds include:
9H-Carbazole, 9-phenyl-: This compound lacks the hexamethyl substitutions, resulting in different reactivity and applications.
3,6-Di-tert-butylcarbazole: This derivative has tert-butyl groups instead of methyl groups, affecting its stability and electronic properties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound features a biphenyl linkage, making it suitable for different applications in materials science.
Properties
CAS No. |
834899-02-4 |
|---|---|
Molecular Formula |
C24H25N |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexamethyl-9-phenylcarbazole |
InChI |
InChI=1S/C24H25N/c1-14-12-21-23(18(5)16(14)3)24-19(6)17(4)15(2)13-22(24)25(21)20-10-8-7-9-11-20/h7-13H,1-6H3 |
InChI Key |
MIQXSWXRTHJDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)C3=C(N2C4=CC=CC=C4)C=C(C(=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)


![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)





![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
